Pyraflufen-ethyl
Pyraflufen-ethyl
Pyraflufen-ethyl is an ethyl ester resulting from the formal condensation of the carboxy group of pyraflufen with ethanol. A proherbicide for pyraflufen, it is used for the control of broad-leaved weeds and grasses in a variety of crops. It has a role as an EC 1.3.3.4 (protoporphyrinogen oxidase) inhibitor, a proherbicide and an agrochemical. It is a member of pyrazoles, a biaryl, an ethyl ester, an aromatic ether, a member of monochlorobenzenes and a member of monofluorobenzenes. It is functionally related to a pyraflufen.
Pyraflufen-ethyl is a herbicide used to control broad-leaved weeds and grasses in crops being selective with contact action.
Pyraflufen-ethyl is a herbicide used to control broad-leaved weeds and grasses in crops being selective with contact action.
Brand Name:
Vulcanchem
CAS No.:
129630-19-9
VCID:
VC20802669
InChI:
InChI=1S/C15H13Cl2F3N2O4/c1-3-24-11(23)6-25-10-4-7(9(18)5-8(10)16)13-12(17)14(22(2)21-13)26-15(19)20/h4-5,15H,3,6H2,1-2H3
SMILES:
CCOC(=O)COC1=C(C=C(C(=C1)C2=NN(C(=C2Cl)OC(F)F)C)F)Cl
Molecular Formula:
C15H13Cl2F3N2O4
Molecular Weight:
413.2 g/mol
Pyraflufen-ethyl
CAS No.: 129630-19-9
Cat. No.: VC20802669
Molecular Formula: C15H13Cl2F3N2O4
Molecular Weight: 413.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Pyraflufen-ethyl is an ethyl ester resulting from the formal condensation of the carboxy group of pyraflufen with ethanol. A proherbicide for pyraflufen, it is used for the control of broad-leaved weeds and grasses in a variety of crops. It has a role as an EC 1.3.3.4 (protoporphyrinogen oxidase) inhibitor, a proherbicide and an agrochemical. It is a member of pyrazoles, a biaryl, an ethyl ester, an aromatic ether, a member of monochlorobenzenes and a member of monofluorobenzenes. It is functionally related to a pyraflufen. Pyraflufen-ethyl is a herbicide used to control broad-leaved weeds and grasses in crops being selective with contact action. |
|---|---|
| CAS No. | 129630-19-9 |
| Molecular Formula | C15H13Cl2F3N2O4 |
| Molecular Weight | 413.2 g/mol |
| IUPAC Name | ethyl 2-[2-chloro-5-[4-chloro-5-(difluoromethoxy)-1-methylpyrazol-3-yl]-4-fluorophenoxy]acetate |
| Standard InChI | InChI=1S/C15H13Cl2F3N2O4/c1-3-24-11(23)6-25-10-4-7(9(18)5-8(10)16)13-12(17)14(22(2)21-13)26-15(19)20/h4-5,15H,3,6H2,1-2H3 |
| Standard InChI Key | APTZNLHMIGJTEW-UHFFFAOYSA-N |
| SMILES | CCOC(=O)COC1=C(C=C(C(=C1)C2=NN(C(=C2Cl)OC(F)F)C)F)Cl |
| Canonical SMILES | CCOC(=O)COC1=C(C=C(C(=C1)C2=NN(C(=C2Cl)OC(F)F)C)F)Cl |
| Colorform | Fine, cream-colored powder Pale brown, crystalline |
| Melting Point | 126-127 °C |
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